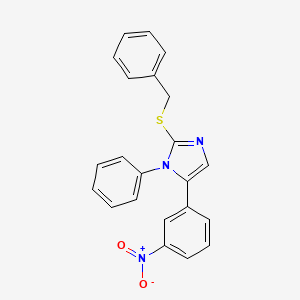

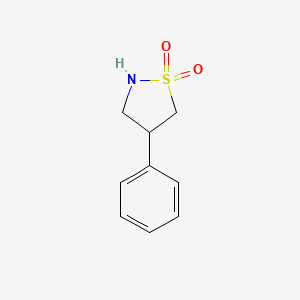

(E)-5-(4-hydroxybenzylidene)-3-(morpholinomethyl)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(E)-5-(4-hydroxybenzylidene)-3-(morpholinomethyl)-2-thioxothiazolidin-4-one" is a derivative of 4-thiazolidinone, which is a heterocyclic compound featuring a thiazolidine ring fused with a ketone. This class of compounds has been extensively studied due to their diverse biological activities, including anti-inflammatory and antitumor properties. The presence of a morpholino moiety and a hydroxybenzylidene group in the structure suggests potential for significant biological activity.

Synthesis Analysis

The synthesis of related 4-thiazolidinone derivatives typically involves a one-pot reaction of an amine, an aldehyde, and mercaptoacetic acid. For instance, the synthesis of 2-aryl-3-(2-morpholinoethyl)thiazolidin-4-ones was achieved by refluxing the corresponding amine, arenealdehydes, and mercaptoacetic acid in toluene for 19 hours, yielding moderate to good results . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of 4-thiazolidinone derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms. The morpholino group is a non-aromatic six-membered ring containing an oxygen atom and is known for its ability to improve water solubility and bioavailability of pharmaceuticals. The hydroxybenzylidene moiety is a common structural feature in bioactive molecules that can engage in hydrogen bonding, which is crucial for biological interactions.

Chemical Reactions Analysis

The thiazolidinone core is reactive and can participate in various chemical reactions. The ketone functionality can undergo condensation reactions with various nucleophiles, and the thiol group can be alkylated or acylated. The presence of the hydroxy group on the benzylidene moiety also opens up possibilities for further chemical modifications, such as esterification or etherification, which can be used to modulate the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-thiazolidinone derivatives are influenced by their functional groups. The morpholino group can enhance solubility, while the hydroxybenzylidene group can affect the compound's acidity and ability to form hydrogen bonds. These properties are important for the compound's distribution and interaction with biological targets. The anti-inflammatory activity of similar compounds has been demonstrated in vivo using a croton oil-induced ear edema model in mice, with some compounds showing comparable activity to the standard drug indomethacin . The cytotoxicity of these compounds has also been evaluated in vitro, with some showing no toxic effects at certain concentrations . Additionally, antitumor and anti-inflammatory activities have been reported for similar 5-(het)arylidene derivatives, indicating the potential for the compound to possess similar activities .

Applications De Recherche Scientifique

Biochemical Research Applications : Studies on biochemical markers and enzyme deficiencies offer insights into how related compounds can be used in diagnostic strategies and treatment of inborn errors. For instance, research on tyrosine hydroxylase deficiency highlights the importance of understanding enzyme function in metabolic disorders and the potential therapeutic effects of related compounds (Bräutigam et al., 1998).

Pharmacological and Therapeutic Research : The examination of compounds for their pharmacological effects, such as inhibiting specific enzymes or pathways, can lead to the development of new therapeutic agents. For example, studies on carbonic anhydrase inhibitors show how related compounds can be evaluated for their potential to lower intraocular pressure in normotensive subjects, which is crucial in the treatment of certain eye conditions (Werner Eb et al., 1987).

Metabolomics and Drug Response : Metabolomic studies provide insights into the effects of drug treatments by analyzing metabolite profiles, which can be crucial for understanding the mechanism of action of related compounds. Such research can unravel variations in drug response and the roles of gut microbiome in metabolism (Bhattacharyya et al., 2019).

Environmental and Exposure Research : The presence of chemical compounds in the environment and their potential exposure risks can be studied to understand their impact on human health. Research on the occurrence of related compounds, such as p-hydroxybenzoic acid esters (parabens) and bisphenol A diglycidyl ether (BADGE), in indoor dust across different countries provides valuable data on human exposure and the need for regulatory measures (Wang et al., 2012).

Safety and Hazards

Orientations Futures

The future directions for research on “(E)-5-(4-hydroxybenzylidene)-3-(morpholinomethyl)-2-thioxothiazolidin-4-one” and similar compounds could involve further exploration of their synthesis, structural characterization, and potential applications. For instance, Schiff bases and their metal complexes have shown promise in various fields, including opto-electronic applications .

Mécanisme D'action

Based on the structure of the compound, it contains a hydroxyphenyl group, which is a common structural feature in many biologically active compounds . Compounds with this structure have been shown to exhibit a broad variety of remarkable biological and pharmaceutical activities .

It’s also worth noting that compounds with a similar structure, such as 4-hydroxybenzylidene indolinones, have been shown to re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) to methicillin and vancomycin respectively . .

Propriétés

IUPAC Name |

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c18-12-3-1-11(2-4-12)9-13-14(19)17(15(21)22-13)10-16-5-7-20-8-6-16/h1-4,9,18H,5-8,10H2/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJKAHPKBLWEKT-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetamide](/img/structure/B2543317.png)

![N-cyclohexyl-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543319.png)

![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2543331.png)